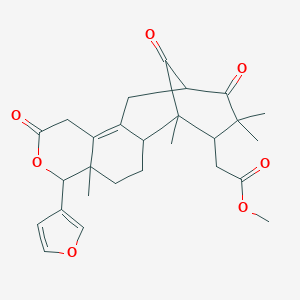

Mexicanolide

Description

Structure

3D Structure

Properties

CAS No. |

1915-67-9 |

|---|---|

Molecular Formula |

C27H32O7 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |

InChI |

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1 |

InChI Key |

DNFJSIPZGYBGON-WQHNEYGDSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

Synonyms |

mexicanolide |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Mexicanolide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of mexicanolide compounds, a class of limonoids with significant therapeutic potential. This document details the primary plant sources, specific compounds isolated, and general methodologies for their extraction and purification. Furthermore, it visualizes the relationships between these sources, the experimental workflow, and a plausible signaling pathway associated with their anti-inflammatory activity.

Natural Sources of this compound Compounds

Mexicanolides are predominantly found in plants belonging to the Meliaceae family, often referred to as the mahogany family. These compounds are distributed in various parts of the plants, including the seeds, stem bark, leaves, twigs, and roots. The genera Khaya, Swietenia, Carapa, and Trichilia are particularly rich sources of these bioactive molecules.

Table 1: Principal Plant Sources of this compound Compounds

| Genus | Species | Plant Part(s) |

| Carapa | Carapa guianensis | Seeds, Flower |

| Cipadessa | Cipadessa baccifera | Twigs, Leaves |

| Khaya | Khaya senegalensis | Seeds, Stem Bark |

| Khaya ivorensis | Seeds | |

| Swietenia | Swietenia humilis | Seeds |

| Swietenia macrophylla | Seeds, Bark, Fruits | |

| Swietenia microphylla | Bark | |

| Trichilia | Trichilia connaroides | Fruits |

| Trichilia emetica | Fruits, Stem Bark | |

| Trichilia sinensis | Roots |

Isolated this compound Compounds

Numerous this compound-type limonoids have been isolated and characterized from the aforementioned plant sources. These compounds exhibit a wide range of structural diversity.[1]

Table 2: Examples of this compound Compounds and Their Natural Sources

| Compound Name | Plant Source | Plant Part | Reference |

| Andirolides T and U | Carapa guianensis | Flower | [2] |

| Carapanolides T and U | Carapa guianensis | Seeds | [3][4] |

| Cipaferen R and related compounds | Cipadessa baccifera | Twigs and Leaves | [5] |

| Ivorensines A and B | Khaya ivorensis | Seeds | |

| Khasenegasins A–N | Khaya senegalensis | Seeds | [6] |

| Senegalenines A-C | Khaya senegalensis | Seeds | [7] |

| Humilin B, Humilinolides A-H | Swietenia humilis | Seeds | |

| 3-O-propionylproceranolide, 6-O-acetylswietenin B, 6-deoxyswietemahonin A | Swietenia macrophylla | Seeds | [8] |

| Swietemicrolides A–D | Swietenia microphylla | Bark | [9] |

| Trichiconnarones A and B | Trichilia connaroides | Fruits | |

| Unnamed Mexicanolides | Trichilia sinensis | Roots | [10] |

Note: This table is not exhaustive but provides a representative sample of isolated compounds.

Experimental Protocols: Extraction and Isolation of Mexicanolides

The isolation of mexicanolides from their natural sources typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[7][11][12]

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., seeds, bark). Ensure proper botanical identification.

-

Drying and Grinding: Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Selection: Common solvents for the extraction of limonoids include ethanol, methanol, hexane, and ethyl acetate. A 90% ethanol solution is frequently used for initial extraction.[7]

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus. This method uses continuous percolation of a solvent through the plant material.[11]

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Techniques:

-

Silica Gel Column Chromatography: This is a primary method for the separation of compounds from the crude extract or its fractions.[12] A silica gel column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

-

Medium-Pressure Liquid Chromatography (MPLC): MPLC can be used for faster and more efficient separation compared to traditional column chromatography.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is employed for the final purification of isolated compounds to achieve high purity.[12]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of samples.[11]

-

Structure Elucidation

The chemical structures of the purified mexicanolides are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.[3]

Visualizations

Diagram 1: Natural Sources of this compound Compounds

Caption: Hierarchical relationship of plant sources of Mexicanolides.

Diagram 2: General Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of Mexicanolides.

Diagram 3: Putative Anti-Inflammatory Signaling Pathway of Mexicanolides

Caption: Putative anti-inflammatory mechanism of Mexicanolides.

References

- 1. researchgate.net [researchgate.net]

- 2. Andirolides Q-V from the flower of andiroba (Carapa guianensis, Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carapanolides T-X from Carapa guianensis (Andiroba) Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-type limonoids from the twigs and leaves of Cipadessa baccifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound limonoids with in vitro neuroprotective activities from seeds of Khaya senegalensis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Antimicrobial this compound limonoids from the seeds of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Swietemicrolides A–D, this compound-type limonoids from the bark of Swietenia macrophylla with in vitro cytotoxic and α-glucosidase inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. This compound-Type Limonoids from the Roots of Trichilia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carapanolides J–L from the Seeds of Carapa guianensis (Andiroba) and Their Effects on LPS-Activated NO Production - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury: A Technical Guide to the Discovery and Isolation of Novel Mexicanolide-Type Limonoids

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies and recent discoveries in the field of mexicanolide-type limonoids, a promising class of bioactive natural products. Drawing from recent scientific literature, this guide details the isolation, structure elucidation, and biological evaluation of these complex molecules, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound-Type Limonoids

This compound-type limonoids are a significant subgroup of tetranortriterpenoids characterized by a furan ring at C-17 and a modified carbocyclic skeleton.[1][2] They are predominantly found in plants of the Meliaceae family and have garnered considerable attention for their diverse and potent biological activities.[3][4] These activities include cytotoxic,[2][5][6] anti-inflammatory,[7][8] antimicrobial,[9] α-glucosidase inhibitory,[5][10][11] and antimalarial properties,[12] making them attractive candidates for drug discovery and development.

This guide will focus on recent discoveries of novel mexicanolides, presenting the data in a structured format to facilitate comparison and further research. We will delve into the experimental protocols for their isolation and characterization and visualize the complex workflows involved.

Recent Discoveries of Novel this compound-Type Limonoids

The ongoing exploration of the Meliaceae family continues to yield a plethora of novel this compound-type limonoids. The following tables summarize the key quantitative data from recent studies on compounds isolated from various plant sources.

Novel Mexicanolides from Swietenia macrophylla

Swietenia macrophylla, commonly known as big-leaf mahogany, is a rich source of diverse limonoids.[3][13] Recent investigations of its seeds have led to the isolation of several new this compound-type compounds.[3][13][14]

Table 1: Novel Mexicanolides from the Seeds of Swietenia macrophylla

| Compound Name | Molecular Formula | Source Material | Key Spectroscopic Data (HRESIMS m/z) | Bioactivity | Reference |

| 3-O-propionylproceranolide | C29H38O9 | Seeds | 553.2411 [M + Na]+ | Not Reported | [3][14] |

| 6-O-acetylswietenin B | C29H36O10 | Seeds | 567.2206 [M + Na]+ | Not Reported | [3][14] |

| 6-deoxyswietemahonin A | C30H38O9 | Seeds | 565.2397 [M + Na]+ | Not Reported | [3][14] |

| Swietemicrolide A | C29H34O9 | Bark | Not Specified | Weak cytotoxic and α-glucosidase inhibitory activity | [5][10] |

| Swietemicrolide B | C29H34O9 | Bark | Not Specified | Weak cytotoxic and α-glucosidase inhibitory activity | [5][10] |

| Swietemicrolide C | C29H32O8 | Bark | Not Specified | Strong α-glucosidase inhibitory activity | [5][10] |

| Swietemicrolide D | C29H32O8 | Bark | Not Specified | Weak cytotoxic and α-glucosidase inhibitory activity | [5][10] |

Novel Mexicanolides from Xylocarpus granatum

The mangrove plant Xylocarpus granatum is another prolific source of structurally unique mexicanolides.[6][15][16]

Table 2: Novel Mexicanolides from Xylocarpus granatum

| Compound Name | Molecular Formula | Source Material | Key Spectroscopic Data (HRESIMS m/z) | Bioactivity | Reference |

| Xylomexicanin C | Not Specified | Seeds | Not Specified | Antiproliferative activity against human breast carcinoma cells (KT) | [6][15] |

| Xylomexicanin D | Not Specified | Seeds | Not Specified | Not Reported | [6][15] |

| Xylomexicanin K | C33H40O13 | Leaves and Twigs | 667.2354 [M + Na]+ | Not Reported | [16] |

| Xylomexicanin L | C33H42O14 | Leaves and Twigs | 685.2443 [M + Na]+ | Not Reported | [16] |

| Xylomexicanin M | C35H44O15 | Leaves and Twigs | 727.2600 [M + Na]+ | Not Reported | [16] |

| Xylomexicanin N | C27H30O9 | Leaves and Twigs | 521.1782 [M + Na]+ | Not Reported | [16] |

| Xylogranatin A | Not Specified | Fruit | Not Specified | Not Reported | [17] |

| Xylogranatin B | Not Specified | Fruit | Not Specified | Not Reported | [17] |

| Xylogranatin C | Not Specified | Fruit | Not Specified | Not Reported | [17] |

| Xylogranatin D | Not Specified | Fruit | Not Specified | Not Reported | [17] |

Novel Mexicanolides from Carapa guianensis

Carapa guianensis, also known as andiroba, is traditionally used for its medicinal properties, which are largely attributed to its limonoid content.[4][18]

Table 3: Novel Mexicanolides from the Seeds of Carapa guianensis

| Compound Name | Molecular Formula | Source Material | Key Spectroscopic Data (HRESIMS m/z) | Bioactivity | Reference |

| Carapanolide T | C32H42O8 | Seeds | 577.2778 [M + Na]+ | Not Reported | [18][19] |

| Carapanolide U | C34H44O10 | Seeds | 635.2805 [M + Na]+ | Not Reported | [18][19] |

Bioactivity Data of Selected Mexicanolides

The biological evaluation of novel mexicanolides is crucial for identifying potential therapeutic leads. Table 4 summarizes the in vitro bioactivity of selected recently discovered compounds.

Table 4: Bioactivity of Selected Novel this compound-Type Limonoids

| Compound | Bioactivity | Cell Line / Assay | IC50 Value | Reference |

| 3-O-detigloyl-3-O-isobutyrylfebrifugin A | Cytotoxic | Various human cancer cell lines | 18.56 ± 0.27 to 38.00 ± 0.85 μM | [2] |

| Febrifugin A | Cytotoxic | Various human cancer cell lines | 18.56 ± 0.27 to 38.00 ± 0.85 μM | [2] |

| Febrifugin | Cytotoxic | Various human cancer cell lines | 18.56 ± 0.27 to 38.00 ± 0.85 μM | [2] |

| Khaysin T | Cytotoxic | Various human cancer cell lines | 18.56 ± 0.27 to 38.00 ± 0.85 μM | [2] |

| Chukrasitin D | Anti-inflammatory (NO production) | RAW264.7 cells | 6.24 μM | [7] |

| Chukrasitin E | Anti-inflammatory (NO production) | RAW264.7 cells | 6.13 μM | [7] |

| Chuktabamalin A | Anti-inflammatory | Not Specified | 21.72 ± 2.79 μM | [8] |

| Chuktabamalin B | Anti-inflammatory | Not Specified | 23.29 ± 1.00 μM | [8] |

| Chukbularisin B | α-glucosidase inhibitory | α-glucosidase | 0.06 ± 0.008 mM | [11] |

| Chukbularisin C | α-glucosidase inhibitory | α-glucosidase | 0.04 ± 0.002 mM | [11] |

| Ivorensine A | Antimicrobial | Gram-negative bacteria | < 50 μg/ml | [9] |

| Ivorensine B | Antimicrobial | Gram-negative bacteria | < 50 μg/ml | [9] |

Experimental Protocols for Isolation and Structure Elucidation

The isolation and characterization of novel this compound-type limonoids involve a multi-step process that combines various chromatographic and spectroscopic techniques.

General Experimental Workflow

The general workflow for the discovery and isolation of novel mexicanolides is depicted in the following diagram.

Caption: General workflow for the isolation and characterization of this compound-type limonoids.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Source: The seeds, bark, leaves, or roots of plants from the Meliaceae family are collected and identified. A voucher specimen is typically deposited in a herbarium.[3]

-

Preparation: The plant material is air-dried and powdered.

-

Extraction: The powdered material is extracted with a suitable solvent, commonly methanol (MeOH) or ethanol (EtOH), either by maceration at room temperature or by reflux.[3][20]

3.2.2. Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The mexicanolides are typically concentrated in the EtOAc fraction.[3]

-

Column Chromatography (CC): The bioactive fraction (e.g., EtOAc extract) is subjected to repeated column chromatography.

-

Normal-Phase CC: Silica gel is commonly used as the stationary phase with a gradient of solvents, such as n-hexane/EtOAc or CH2Cl2/MeOH.

-

Size-Exclusion CC: Sephadex LH-20 with MeOH as the mobile phase is often used for further purification of the fractions.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative or preparative HPLC, often on a C18 column with a mobile phase such as MeOH/H2O or acetonitrile/H2O.

3.2.3. Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the chemical structure.

-

1D NMR: 1H and 13C NMR provide information about the proton and carbon environments in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for establishing the carbon skeleton and the position of substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.[3][16]

-

-

Bioactivity and Potential Signaling Pathways

While the precise mechanisms of action for many newly discovered mexicanolides are still under investigation, some studies have begun to explore their effects on cellular signaling pathways. For instance, the anti-inflammatory activity of some limonoids has been linked to the inhibition of nitric oxide (NO) production and the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB).[7]

Caption: Postulated anti-inflammatory mechanism of certain this compound limonoids.

The diagram above illustrates a simplified, hypothetical signaling pathway where lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of inflammatory mediators. Certain this compound limonoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.[7]

Conclusion and Future Directions

The discovery of novel this compound-type limonoids continues to be a vibrant area of natural product research. The structural diversity and potent bioactivities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on:

-

Expanding the chemical space: Exploring a wider range of plant species from the Meliaceae and related families to discover novel this compound scaffolds.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structures of promising lead compounds to optimize their potency and selectivity.

-

Sustainable sourcing and synthesis: Developing sustainable methods for the production of these complex molecules, either through semi-synthesis from more abundant precursors or through total synthesis.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of this compound-type limonoids. The structured data and detailed methodologies presented herein are intended to facilitate further research and accelerate the translation of these natural treasures into tangible therapeutic benefits.

References

- 1. This compound-Type Limonoids from the Roots of Trichilia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type limonoids from the twigs and leaves of Cipadessa baccifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Xylomexicanins C and D, new this compound-type limonoids from Xylocarpus granatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivity‐guided isolation of anti‐inflammatory limonins from Chukrasia tabularis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phragmalin-Type Limonoids from the Fruits of Chukrasia tabularis and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound limonoids from the seeds of Khaya ivorensis with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swietemicrolides A–D, this compound-type limonoids from the bark of Swietenia macrophylla with in vitro cytotoxic and α-glucosidase inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New Phragmalin-Type Limonoids from Chukrasia tabularis and Their α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo anti-malarial activity of limonoids isolated from the residual seed biomass from Carapa guianensis (andiroba) oil production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Xylogranatins A-D, new mexicanolides from the fruit of a Chinese mangrove Xylocarpus granatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Carapanolides T-X from Carapa guianensis (Andiroba) Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-Type Limonoids from the Roots of Trichilia sinensis [mdpi.com]

The Enigmatic Architecture of Mexicanolides: A Technical Guide to their Biosynthesis in Meliaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolides, a prominent group of limonoids predominantly found in the Meliaceae family of plants, have garnered significant attention for their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anticancer properties. These structurally complex tetranortriterpenoids are biosynthetically derived from a common triterpenoid precursor through a series of intricate enzymatic modifications. This technical guide provides a comprehensive overview of the current understanding of the Mexicanolide biosynthetic pathway, detailing the key enzymatic steps, proposed intermediates, and relevant experimental methodologies. While significant strides have been made in elucidating the general limonoid pathway, the specific enzymatic machinery dedicated to the later, diversifying steps of this compound formation remains an active area of research.

Core Biosynthetic Pathway: From Isoprene Units to a Protolimonoid Scaffold

The biosynthesis of all limonoids, including Mexicanolides, commences with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[1]

The initial committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene, a 30-carbon precursor, to form a tetracyclic triterpenoid scaffold. In Meliaceae, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC), leading to the formation of tirucalla-7,24-dien-3β-ol.[2] This step represents a critical branch point, diverting carbon flux from primary metabolism towards the specialized limonoid pathway.

The Path to Mexicanolides: A Cascade of Oxidative Transformations

Following the formation of the initial tetracyclic scaffold, a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), sculpt the protolimonoid into the diverse array of limonoid structures.[3] While the precise sequence of these reactions for this compound biosynthesis is not yet fully elucidated, a putative pathway can be proposed based on the structures of isolated intermediates and the known catalytic capabilities of CYPs.

Key transformations in the formation of the this compound skeleton are believed to include:

-

Oxidations and Rearrangements: A cascade of hydroxylations, epoxidations, and rearrangements of the protolimonoid skeleton. For instance, studies in Melia azedarach have implicated CYP71CD2 and CYP71BQ5 in the early oxidative steps of protolimonoid modification.[2]

-

Furan Ring Formation: A hallmark of limonoids, the formation of the characteristic furan ring is a crucial step that involves the loss of four carbon atoms from the triterpenoid precursor, resulting in the C26 tetranortriterpenoid core.[1]

-

Seco-ring Formation: A defining feature of Mexicanolides is the cleavage of one or more of the carbocyclic rings, a process known as seco-cleavage. This is particularly common for the B and D rings in many this compound-type structures. The enzymatic machinery responsible for these ring-opening events is thought to involve specific CYPs.

-

Further Diversification: The basic this compound skeleton undergoes further tailoring reactions, including hydroxylations, acetylations, and glycosylations, catalyzed by enzymes such as O-methyltransferases and UDP-glycosyltransferases (UGTs), leading to the vast structural diversity observed in nature.[4]

Quantitative Data Summary

Currently, there is a significant lack of comprehensive quantitative data specifically for the this compound biosynthetic pathway. Most studies have focused on the isolation and structural elucidation of the final products. However, some studies on related Meliaceae species provide insights into the relative abundance of limonoids and the expression levels of candidate biosynthetic genes.

| Data Type | Organism/Tissue | Key Findings | Reference |

| Metabolite Concentration | Cedrela odorata leaves | Limonoid concentrations varied significantly among individuals, ranging from 227 to 748 mg EL/g extract. | |

| Gene Expression | Azadirachta indica vs. Melia azedarach leaves | Six differentially expressed genes involved in terpenoid backbone biosynthesis were found to be up-regulated in A. indica. | [5] |

| Metabolite Profile | Cedrela odorata and Toona ciliata | UPLC-ESI/MSn analysis tentatively identified 55 compounds, including various limonoids. | [6][7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate genes (OSCs, CYPs, etc.) involved in this compound biosynthesis by comparing the transcriptomes of high- and low-producing tissues or species.

Methodology:

-

Plant Material: Collect tissues known to accumulate Mexicanolides (e.g., seeds, bark, leaves) from a Meliaceae species such as Swietenia macrophylla or Cedrela odorata. It is advisable to collect tissues at different developmental stages.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable method, such as a CTAB-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo or map the reads to a reference genome if available.

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI nr, UniProt, KEGG).

-

Identify transcripts encoding for enzyme families known to be involved in terpenoid biosynthesis, such as oxidosqualene cyclases, cytochrome P450s, O-methyltransferases, and UDP-glycosyltransferases.

-

Perform differential gene expression analysis between high- and low-Mexicanolide accumulating tissues to identify candidate genes that are co-expressed with the production of these compounds.

-

References

- 1. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein Subcellular Localization in Plant - Creative Biogene [creative-biogene.com]

- 4. Functional characterization and reclassification of an enzyme previously proposed to be a limonoid UDP-glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the terpenoid biosynthesis pathway in Azadirachta indica and Melia azedarach by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem and in vitro investigation of their anti-diabetic activity supported with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Mexicanolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical architecture and stereochemical intricacies of Mexicanolide, a significant member of the limonoid class of natural products. Limonoids, which are highly oxygenated tetranortriterpenoids, are recognized for their structural diversity and a wide array of biological activities, including antimalarial, cytotoxic, and insecticidal properties.[1][2] this compound and its derivatives, primarily isolated from plants of the Meliaceae family, serve as a key scaffold for numerous natural products.[1][2] This document details the structural elucidation, stereochemical assignment, and the experimental methodologies employed in their characterization.

Core Chemical Structure of this compound

This compound belongs to the B,D-seco class of limonoids, which are characterized by the oxidative cleavage of the B and D rings of the parent triterpenoid precursor.[2] The core structure is a complex, polycyclic system featuring a characteristic β-substituted furan ring, a δ-lactone, and various oxygen-containing functional groups.[1]

The fundamental this compound framework is defined by several key features:

-

Ring System: A modified tetranortriterpenoid skeleton where the B-ring is cleaved between C-6 and C-7.[2]

-

Furan Ring: A β-substituted furan ring attached at C-17 is a hallmark of this class of limonoids.[1][3]

-

Lactone Bridge: A δ-lactone ring is typically present.[1]

-

Functional Groups: The scaffold is often adorned with hydroxyl groups, acetate esters, and a ketone at the C-1 position.[1][3] The molecular formula for the parent this compound is C₂₇H₃₂O₇.[4]

The structural diversity within the this compound family arises from variations in the oxidation pattern and the nature and position of substituent groups on the core scaffold.

Caption: Logical relationship of the core structural units in this compound.

Stereochemistry and Absolute Configuration

The intricate three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of Mexicanolides. The molecule contains multiple chiral centers, leading to a specific spatial orientation of its rings and substituents. The determination of the absolute configuration (the precise R or S designation at each stereocenter) is a critical aspect of its chemical characterization.[5][6]

The absolute configuration of this compound and its analogues has been unambiguously established through methods such as single-crystal X-ray crystallography and enantioselective total synthesis.[7][8][9] These techniques provide definitive proof of the spatial arrangement of atoms, which is essential for understanding structure-activity relationships and for designing synthetic derivatives.[7][10]

Quantitative Data Summary

The structural elucidation of Mexicanolides relies heavily on spectroscopic data. The following tables summarize typical quantitative data obtained for this class of compounds.

Table 1: Physicochemical and Mass Spectrometry Data for a Representative this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₃₈O₁₂ | [3] |

| HR-ESI-MS [M+Na]⁺ | m/z 625.2257 | [3] |

| IR (cm⁻¹) νₘₐₓ | 3451 (OH), 1728 (C=O) |[3] |

Table 2: Key ¹H NMR Spectroscopic Data for a this compound Derivative (in CDCl₃)

| Proton Assignment | Chemical Shift (δH, ppm) | Multiplicity |

|---|---|---|

| H-17 | 5.59 | s |

| H-30 | 5.41 | s |

| OMe | 3.72 | s |

| OAc | 2.07, 2.09 | s |

| Me-18 | 0.98 | s |

| Me-19 | 1.35 | s |

| Me-28 | 0.77 | s |

| Me-29 | 0.73 | s |

Data derived from a representative this compound from Khaya ivorensis.[3]

Table 3: Key ¹³C NMR Spectroscopic Data for a this compound Derivative (in CDCl₃)

| Carbon Assignment | Chemical Shift (δC, ppm) |

|---|---|

| C-1 (C=O) | 214.2 |

| C-8 | 128.0 |

| C-14 | 135.3 |

| C-16 (Lactone C=O) | 168.1 |

| Furan C-20 | 120.0 |

| Furan C-21 | 142.2 |

| Furan C-22 | 110.0 |

| Furan C-23 | 142.8 |

Data derived from representative Mexicanolides.[3]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound requires a combination of modern analytical techniques.

Caption: Experimental workflow for determining the structure of this compound.

-

Objective: To determine the precise molecular weight and elemental composition.

-

Methodology: A purified sample is ionized, typically using Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+Na]⁺) is measured with high accuracy. The high-resolution data allows for the unambiguous calculation of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions.[3]

-

Objective: To identify key functional groups present in the molecule.

-

Methodology: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to specific bond vibrations. For Mexicanolides, typical bands include a broad absorption around 3450 cm⁻¹ for hydroxyl (-OH) groups and strong absorptions in the 1720-1740 cm⁻¹ region for carbonyl (C=O) groups from ketones, esters, and lactones.[1][3]

-

Objective: To map the carbon-hydrogen framework and establish connectivity and stereochemistry.

-

Methodology: A suite of NMR experiments is performed on a solution of the compound.

-

1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons. Characteristic signals for Mexicanolides include the H-17 proton singlet, methyl singlets, and signals for the furan ring.[3][11] The ¹³C spectrum shows distinctive peaks for carbonyl carbons (ketone, lactone) and olefinic carbons.[3]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for connecting different fragments of the molecule and establishing the overall planar structure.[12]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information for determining the relative stereochemistry.

-

-

-

Objective: To obtain an unambiguous three-dimensional structure and determine the absolute configuration.[9][13]

-

Methodology:

-

Crystallization: A high-purity sample of the this compound is crystallized from a suitable solvent system to obtain single crystals of sufficient quality.[14][15]

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[9] For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration.[5][10]

-

Caption: Cahn-Ingold-Prelog (CIP) rules for stereocenter assignment.[6][16]

References

- 1. This compound-Type Limonoids from the Roots of Trichilia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C27H32O7 | CID 21596309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absolute configuration - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective total synthesis of the mexicanolides: khayasin, proceranolide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization and preliminary X-ray crystallographic studies of dipeptidyl aminopeptidase BII from Pseudoxanthomonas mexicana WO24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Molecular Architecture of Mexicanolide: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Mexicanolide, a prominent member of the limonoid class of natural products, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The intricate structure of this compound and its derivatives presents a significant challenge in structural elucidation, making a comprehensive understanding of their spectroscopic characteristics essential for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes key spectral data, outlines detailed experimental protocols, and presents a logical workflow for the spectral analysis of this important bioactive compound.

Spectroscopic Data of this compound Analogues

The structural elucidation of this compound and its related compounds relies heavily on the interpretation of their NMR and MS data. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative this compound-type limonoids, providing a valuable reference for researchers.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

| Position | Typical Chemical Shift Range | Multiplicity | Coupling Constants (J) |

| H-3 | 5.11 - 5.76 | s | - |

| H-17 | 5.17 - 5.59 | s | - |

| H-30 | 5.41 | s | - |

| Furan (H-21, H-22, H-23) | 6.43 - 7.85 | m | - |

| Methoxy (OMe) | 3.72 - 3.76 | s | - |

| Acetyl (OAc) | 2.06 - 2.09 | s | - |

| Methyls (e.g., Me-18, Me-19) | 0.73 - 1.35 | s | - |

Note: Chemical shifts can vary based on the specific analogue and solvent used. The data presented is a generalized representation from various studies.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

| Carbon | Typical Chemical Shift Range |

| C-1 (Ketone) | 212.5 - 215.4 |

| C-16 (Lactone Carbonyl) | 167.8 - 171.3 |

| C-8/C-9 or C-8/C-14 (Olefinic) | 133.5 - 140.8 |

| C-7 (Carbomethoxy Carbonyl) | ~173.5 |

| Furan Ring | 110.0 - 143.3 |

| Methoxy (OMe) | ~52.8 |

| Acetyl (OAc) Carbonyl | ~170.0 |

| Acetyl (OAc) Methyl | ~21.0 |

Note: These values represent typical chemical shifts for the this compound core structure and may differ with substitutions.[1][2]

Experimental Protocols

The acquisition of high-quality NMR and MS data is crucial for the unambiguous structural determination of Mexicanolides. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 20-25 mg of the purified this compound sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion.[5]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

Utilize standard pulse sequences provided by the spectrometer manufacturer.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular framework.[6][7]

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for limonoids.[8]

-

Analysis Mode: Positive ion mode is typically used.

-

Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and potential fragments.

-

Collision Energy (for MS/MS): In tandem MS experiments (MS/MS), vary the collision energy to induce fragmentation and obtain structural information.

Workflow for Spectral Analysis of this compound

The following diagram illustrates a logical workflow for the isolation and structural elucidation of this compound using NMR and MS techniques.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound-type limonoids have been reported to exhibit a range of biological activities, including acetylcholinesterase (AChE) inhibitory activity.[1][9] While detailed signaling pathway information for this compound itself is not extensively documented in the provided search results, the inhibition of AChE is a key mechanism in the management of Alzheimer's disease. Further research into the specific molecular interactions and downstream signaling effects of this compound is warranted. The general anti-inflammatory and cytotoxic activities observed for many flavonoids and terpenoids often involve complex signaling cascades.[10][11]

The structural and spectral information detailed in this guide serves as a foundational resource for the continued exploration of this compound and its analogues as potential therapeutic agents.

References

- 1. This compound-Type Limonoids from the Roots of Trichilia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Type Limonoids from the Roots of Trichilia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonanolides of natural origin: structure, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Mexicanolide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mexicanolides, a prominent group of tetranortriterpenoids primarily isolated from plants of the Meliaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex natural products, characterized by a rearranged triterpenoid skeleton, have demonstrated promising potential in various therapeutic areas, including cancer, inflammatory diseases, malaria, and pest control. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Mexicanolide derivatives, with a focus on their anticancer, insecticidal, anti-inflammatory, and antimalarial properties. Detailed experimental methodologies for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways implicated in the bioactivity of these compounds are visualized to provide a deeper understanding of their mechanisms of action.

Anticancer Activity

This compound derivatives have emerged as a promising class of natural compounds with potent cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cancer cell growth.

| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gedunin | MCF-7 (Breast) | 8.8 - 9.1 | |

| Gedunin | HeLa (Cervical) | 40.18 | |

| Gedunin | HT-29 (Colon) | >50 | |

| 7-Methoxygedunin | K562 (Leukemia) | 115 | |

| Khayasin | A549 (Lung) | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Signaling Pathways in Anticancer Activity

The anticancer activity of many this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process is primarily mediated by a cascade of enzymes called caspases. The activation of this cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caption: The Caspase Signaling Pathway of Apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the this compound derivative and fitting the data to a dose-response curve.

Insecticidal and Antifeedant Activity

Several this compound derivatives have demonstrated significant insecticidal and antifeedant properties, making them potential candidates for the development of botanical insecticides. These compounds can act as feeding deterrents, growth regulators, or toxins to a variety of insect pests.

Quantitative Insecticidal and Antifeedant Data

The insecticidal activity of a compound is often expressed as the median lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality in a test population. Antifeedant activity can be quantified using an Antifeedant Index (AFI), which measures the deterrence of feeding.

| This compound Derivative | Insect Pest | Assay Type | LC50 (ppm) | Antifeedant Index (%) | Reference |

| Khayasin | Spodoptera frugiperda | Leaf Disc Bioassay | Not specified | High | |

| Toosendanin | Spodoptera frugiperda | Not specified | Not specified | Not specified | |

| Azadirachtin | Spodoptera frugiperda | Leaf Disc Bioassay | - | High | [1][2][3][4] |

| Gedunin | Spodoptera frugiperda | Not specified | Not specified | Not specified |

Note: Data for specific Mexicanolides against Spodoptera frugiperda is limited in publicly available literature. Azadirachtin, a related limonoid, is included for comparative purposes.

Experimental Workflow: Insect Antifeedant Bioassay

The following workflow outlines a common method for assessing the antifeedant properties of a compound against a lepidopteran pest like Spodoptera frugiperda.

Caption: Workflow for a Choice Antifeedant Bioassay.

Experimental Protocol: Leaf Disc No-Choice Bioassay

This method evaluates the feeding deterrence of a compound when the insect has no alternative food source.

Materials:

-

Larvae of the target insect pest (e.g., 3rd instar Spodoptera frugiperda)

-

Host plant leaves (e.g., maize)

-

Cork borer or scissors

-

Petri dishes

-

Filter paper

-

This compound derivative stock solution

-

Solvent (e.g., acetone or ethanol)

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare different concentrations of the this compound derivative in a suitable solvent. A solvent-only solution serves as the control.

-

Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves using a cork borer.

-

Treatment of Leaf Discs: Dip the leaf discs into the test solutions for a few seconds and then allow them to air dry completely.

-

Assay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in each Petri dish.

-

Insect Introduction: Introduce one pre-starved larva into the center of each Petri dish.

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, and a specific photoperiod) for 24 hours.

-

Data Collection: After 24 hours, measure the area of the leaf disc consumed in both the treated and control groups using a leaf area meter or by scanning the discs and using image analysis software.

-

Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of Mexicanolides is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's effectiveness.

| This compound Derivative | Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Gedunin | Carrageenan-induced rat paw edema | 50 | ~44 | |

| 7-Methoxygedunin | Carrageenan-induced rat paw edema | 50 | Not specified | |

| Khayasin T | Not specified | Not specified | Not specified |

Note: Data is often presented as a percentage reduction in paw volume compared to a control group.

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds, including some Mexicanolides, are thought to exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: The Canonical NF-κB Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the this compound derivative). Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or this compound derivative orally or intraperitoneally to the respective groups.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimalarial Activity

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. This compound derivatives, particularly gedunin, have shown promising activity against this parasite.

Quantitative Antimalarial Data

The in vitro antimalarial activity of compounds is typically assessed against cultured P. falciparum parasites. The IC50 value represents the concentration of the compound that inhibits parasite growth by 50%.

| This compound Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Gedunin | Chloroquine-sensitive (3D7) | 1.27 | |

| Gedunin | Chloroquine-resistant (K1) | 0.72 | [5] |

| 7-Methoxygedunin | Chloroquine-sensitive (3D7) | Not specified | |

| 7-Methoxygedunin | Chloroquine-resistant (K1) | Not specified |

Experimental Protocol: SYBR Green I-based Fluorescence Assay for P. falciparum

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasite.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

This compound derivative stock solution

-

SYBR Green I lysis buffer (containing SYBR Green I, saponin, Triton X-100, and EDTA in Tris buffer)

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture Preparation: Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 2%.

-

Drug Plate Preparation: Prepare serial dilutions of the this compound derivative in complete culture medium in a 96-well plate.

-

Assay Setup: Add the parasite culture to the drug-containing wells. Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Subtract the background fluorescence of the uninfected erythrocytes. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents and agrochemicals. Their diverse biological activities, including anticancer, insecticidal, anti-inflammatory, and antimalarial effects, underscore the importance of continued research in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the promising therapeutic applications of these fascinating natural products. Future studies should focus on elucidating the detailed mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds to pave the way for their translation into clinical and agricultural applications.

References

- 1. Using Azadirachtin to Transform Spodoptera frugiperda from Pest to Natural Enemy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Azadirachtin to Transform Spodoptera frugiperda from Pest to Natural Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianecologicalsociety.com [indianecologicalsociety.com]

- 4. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]

- 5. researchgate.net [researchgate.net]

Mexicanolide Compounds: A Technical Guide to Their Antimicrobial and Insecticidal Properties

For Researchers, Scientists, and Drug Development Professionals

Mexicanolides, a class of limonoids predominantly found in plants of the Meliaceae family, are attracting significant scientific interest due to their potent biological activities. This technical guide provides an in-depth overview of the antimicrobial and insecticidal properties of mexicanolide compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating their potential mechanisms of action.

Antimicrobial Activity of this compound Compounds

This compound limonoids have demonstrated promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity (MIC)

The following table summarizes the reported MIC values for various this compound compounds against selected microbial strains.

| This compound Compound | Microbial Strain | Gram Stain | MIC (µg/mL) | Source |

| Senegalenines A-C | Gram-negative bacteria | Negative | < 40 | [1][2][3][4] |

| Ivorensines A & B, Ruageanin D | Gram-negative bacteria | Negative | < 50 | [5][6][7][8] |

| Cinerascenoids A & B | Gram-negative bacteria | Negative | < 60 | [5][7] |

| Panapophenanthrin | Bacillus subtilis | Positive | 33.3 | [9] |

| Analogue 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 12.5 | [10] |

| Hinokitiol | Candida albicans | N/A (Fungus) | 8.21 | [11] |

| Tannic Acid | Candida spp. | N/A (Fungus) | 0.25 - >64 | [12] |

Insecticidal Activity of this compound Compounds

Mexicanolides exhibit a spectrum of insecticidal activities, including antifeedant effects, growth regulation, and direct toxicity. The potency of these compounds is often expressed as the median lethal concentration (LC50) or the median lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population of insects.

Data Presentation: Insecticidal Activity (LC50/LD50)

While specific LC50 and LD50 values for a wide range of this compound compounds against various insect pests are still being extensively researched, the following table provides some available data and comparative values for other insecticides against key agricultural pests.

| Compound/Insecticide | Insect Pest | Activity | Value | Source |

| Prieurianin | Helicoverpa armigera | Antifeedant (EC50) | 18.8 µg/mL | |

| Epoxyprieurianin | Helicoverpa armigera | Antifeedant (EC50) | 3.2 µg/mL | |

| Crude Limonoid Extract | Helicoverpa armigera | Larval Mortality (LC50) | 1.5% w/w | [13] |

| Indoxacarb | Spodoptera frugiperda | LC50 | 15.26 µg/mL | [6] |

| Chlorantraniliprole + Abamectin | Spodoptera frugiperda | LC50 | 32.45 µg/mL | [6] |

| Methomyl | Spodoptera frugiperda | LC50 | 287.34 µg/mL | [6] |

| Spinetoram | Helicoverpa armigera | LC50 | 0.11 µg a.i./cm² | [4] |

| Indoxacarb | Helicoverpa armigera | LC50 | 0.17 µg a.i./cm² | [4] |

| Spinosad | Helicoverpa armigera | LC50 | 0.17 µg a.i./cm² | [4] |

| Methomyl | Helicoverpa armigera | LC50 | 0.32 µg a.i./cm² | [4] |

Experimental Protocols

The evaluation of the antimicrobial and insecticidal activities of this compound compounds involves standardized bioassays. The following sections provide detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The this compound compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium (sterility control), the medium and the microorganism (growth control), and the medium with a known antibiotic (positive control) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

-

Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Test Compound: Sterile filter paper disks impregnated with a known concentration of the this compound compound are placed on the surface of the agar.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Insecticidal Bioassays

This method assesses the toxicity of a compound when ingested by insects that feed on leaves.

-

Preparation of Test Solutions: The this compound compound is dissolved in an appropriate solvent and then diluted with water containing a surfactant to create a series of test concentrations.

-

Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for P. xylostella) are dipped into the test solutions for a specific duration (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

-

Insect Exposure: A known number of insect larvae (e.g., third-instar larvae) are placed on the treated leaves in a ventilated container.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.

This method evaluates the toxicity of a compound upon direct contact with the insect cuticle.

-

Preparation of Test Solutions: The this compound compound is dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.

-

Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of individual insects using a micro-applicator. Control insects are treated with the solvent alone.

-

Holding: The treated insects are placed in a clean container with access to food and water.

-

Mortality Assessment: Mortality is recorded at specified time intervals.

-

Data Analysis: The data is used to calculate the LD50 value.

Mechanisms of Action

The precise molecular mechanisms by which this compound compounds exert their antimicrobial and insecticidal effects are still under active investigation. However, current research points to several potential pathways.

Antimicrobial Mechanism

The antimicrobial action of limonoids, including mexicanolides, is believed to involve multiple targets within the microbial cell. One of the primary proposed mechanisms is the disruption of the cell membrane's integrity. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Other potential mechanisms include the inhibition of key cellular processes such as protein synthesis and nucleic acid replication.

Caption: Proposed antimicrobial mechanisms of this compound compounds.

Insecticidal Mechanism

The insecticidal properties of mexicanolides are multifaceted, encompassing both neurotoxic and growth-regulating effects.

Some this compound-type limonoids have been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1][14][15] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Caption: Inhibition of acetylcholinesterase by this compound compounds.

Computational studies have suggested that certain limonoids may act as insect growth regulators by targeting the ecdysone receptor (EcR).[16][17][18] The ecdysone receptor is a nuclear receptor that plays a crucial role in insect molting and development. By binding to the EcR, mexicanolides could potentially disrupt the normal hormonal signaling required for these processes, leading to developmental abnormalities and mortality.

Caption: Potential interference of mexicanolides with the ecdysone receptor.

Conclusion and Future Directions

This compound compounds represent a promising source of novel antimicrobial and insecticidal agents. Their diverse chemical structures and multiple modes of action make them attractive candidates for the development of new drugs and crop protection agents, particularly in the face of growing resistance to conventional synthetic products. Further research is warranted to:

-

Isolate and characterize a wider range of this compound compounds from various plant sources.

-

Conduct comprehensive in vitro and in vivo studies to establish a broader database of their antimicrobial and insecticidal efficacy.

-

Elucidate the precise molecular targets and signaling pathways involved in their biological activities.

-

Investigate potential synergistic effects when combined with existing antimicrobial and insecticidal agents.

-

Develop sustainable and economically viable methods for their extraction, purification, and potential synthesis.

The continued exploration of this compound chemistry and biology holds significant potential for addressing critical challenges in human health and agriculture.

References

- 1. This compound-type limonoids from the twigs and leaves of Cipadessa baccifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Control Strategies against Spodoptera frugiperda. A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial this compound limonoids from the seeds of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. entomoljournal.com [entomoljournal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound limonoids from the seeds of Khaya ivorensis with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two novel synthetic xanthenodiones as antimicrobial, anti-adhesive and antibiofilm compounds against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Publishers Panel [pje-journal.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound-Type Limonoids from the Roots of Trichilia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides [agris.fao.org]

Neuroprotective Effects of Mexicanolide-Type Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexicanolide-type compounds, a class of highly oxygenated tetranortriterpenoids, have emerged as a promising area of research in the quest for novel neuroprotective agents. Predominantly isolated from plants of the Meliaceae family, such as those from the genera Khaya and Xylocarpus, these natural products have demonstrated significant potential in mitigating neuronal cell death in various in vitro models of neurotoxicity. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of this compound-type compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of neuropharmacology.

Quantitative Data on Neuroprotective Activity

The neuroprotective efficacy of several this compound-type compounds has been quantified in various studies. The following tables summarize the key findings, providing a comparative overview of their potency in different experimental paradigms.

Table 1: Neuroprotective Effects of Limonoids from Khaya senegalensis against Glutamate-Induced Neurotoxicity in Primary Rat Cerebellar Granule Cells

| Compound | Concentration | % Increase in Cell Viability (Mean ± SD) | Reference |

| Andirobin-type Limonoid (unnamed) | 10 µM | 83.3 ± 6.0 | [1] |

| Andirobin-type Limonoid (unnamed) | 1 µM | 80.3 ± 3.2 | [1] |

Table 2: Neuroprotective Effects of Tetranortriterpenoids from Xylocarpus granatum against H₂O₂-Induced Neurotoxicity in PC12 Cells

| Compound | Concentration | % Increase in Cell Viability | Reference |

| Tetranortriterpenoid 11 | 10 µM | 12.0 | [2] |